Eicar vs. Ribavirin: 10- to 100-Fold Greater Potency Across Multiple Viral Families
In a foundational comparative study, Eicar demonstrated antiviral potency 10- to 100-fold greater than that of ribavirin against a panel of viruses including poxviruses, togaviruses, arenaviruses, reoviruses, orthomyxoviruses, and paramyxoviruses [1]. The 50% inhibitory concentration (IC50) for Eicar against these viruses ranged from 0.2 to 4 μg/ml, whereas ribavirin required significantly higher concentrations to achieve comparable inhibition. This potency advantage is consistent across multiple studies [2].
| Evidence Dimension | Antiviral potency (fold-difference in IC50) |
|---|---|
| Target Compound Data | 10- to 100-fold greater potency than ribavirin |
| Comparator Or Baseline | Ribavirin (baseline = 1x potency) |
| Quantified Difference | 10- to 100-fold |
| Conditions | In vitro plaque reduction and cytopathic effect inhibition assays in Vero, HeLa, and other cell lines against vaccinia, Sindbis, Semliki Forest, Junin, Tacaribe, reovirus type 1, influenza A/B, parainfluenza type 3, measles, and RSV. |
Why This Matters
This potency differential enables researchers to achieve complete viral inhibition at lower compound concentrations, minimizing off-target cytotoxicity and improving assay signal-to-noise ratios.
- [1] De Clercq E, Cools M, Balzarini J, et al. Antiviral activities of 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide and related compounds. Antimicrobial Agents and Chemotherapy. 1991;35(4):679-684. View Source
- [2] Shigeta S, Mori S, Baba M, et al. Antiviral activities of ribavirin, 5-ethynyl-1-beta-D-ribofuranosylimidazole-4-carboxamide, and 6'-(R)-6'-C-methylneplanocin A against several ortho- and paramyxoviruses. Antimicrobial Agents and Chemotherapy. 1992;36(2):435-439. View Source
